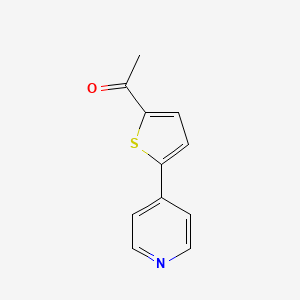
1-(5-Pyridin-4-yl-2-thienyl)ethanone
Cat. No. B1463639
Key on ui cas rn:
1214368-91-8
M. Wt: 203.26 g/mol
InChI Key: BZRBQPFQCUOXGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08765746B2
Procedure details


To a 100 mL round bottom flask was added a solution of 2-bromo-5-acetylthiophene (0.500 g, 2.438 mmol) and pyridine-4-boronic acid (0.560 g, 4.555 mmol) in a solution of 1,4-dioxane (20.00 mL, 256.3 mmol) and water (4.00 mL, 222 mmol). Cesium carbonate (2.383 g, 7.314 mmol) was added followed by [1,1′-bis(diphenylphosphino)ferrocene]palladium(II)dichloride (0.2407 g, 0.293 mmol). The reaction mixture was fitted with an air condenser and heated to 90° C. and allowed to stir for 18 h. The reaction was cooled to ambient temperature and quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10.00 mL) and extracted with EtOAc (10.00 mL×3). The combined organic layers were dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure The crude material was dry loaded onto silica gel and then purified using a ISCO (24 g cartridge, gradient hexanes to 100% EtOAc over 30 min) to afford the title compound (0.423 g, 81%) as a yellow solid. LC/MS (AA) ES+ 204. 1H NMR (dmso-d6, 400 MHz): δ 8.65-8.64 (m, 2H), 8.02 (d, 1H), 7.92 (d, 1H), 7.76-7.75 (m, 2H), 2.58 (s, 3H).




Name
Cesium carbonate
Quantity
2.383 g
Type
reactant
Reaction Step Two

Quantity
0.2407 g
Type
catalyst
Reaction Step Three

Name
Yield
81%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[S:3][C:4]([C:7](=[O:9])[CH3:8])=[CH:5][CH:6]=1.[N:10]1[CH:15]=[CH:14][C:13](B(O)O)=[CH:12][CH:11]=1.O1CCOCC1.O.C(=O)([O-])[O-].[Cs+].[Cs+]>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[N:10]1[CH:15]=[CH:14][C:13]([C:2]2[S:3][C:4]([C:7](=[O:9])[CH3:8])=[CH:5][CH:6]=2)=[CH:12][CH:11]=1 |f:4.5.6,7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1SC(=CC1)C(C)=O
|
|
Name
|
|
|
Quantity
|
0.56 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=C(C=C1)B(O)O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Two
|
Name
|
Cesium carbonate
|
|
Quantity
|
2.383 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Step Three
|
Name
|
|
|
Quantity
|
0.2407 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir for 18 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was fitted with an air condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled to ambient temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10.00 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (10.00 mL×3)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over anhydrous Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure The crude material
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was dry
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a ISCO (24 g cartridge, gradient hexanes to 100% EtOAc over 30 min)
|
|
Duration
|
30 min
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC=C(C=C1)C1=CC=C(S1)C(C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.423 g | |
| YIELD: PERCENTYIELD | 81% | |
| YIELD: CALCULATEDPERCENTYIELD | 85.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
